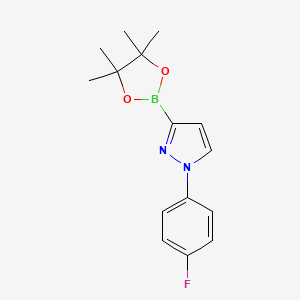

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity. This compound contains a fluorophenyl group, a pyrazole ring, and a boronate ester, making it a versatile molecule for various chemical transformations and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorophenylboronic acid or ester and a suitable halogenated pyrazole derivative.

Formation of the Boronate Ester: The boronate ester can be formed by reacting the pyrazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronate ester group for C–C bond formation. The compound participates in palladium-catalyzed couplings with aryl halides or triflates to generate biaryl structures.

Reaction Conditions:

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ (3 equiv) | |

| Solvent System | THF/H₂O (2:1 v/v) | |

| Temperature | Reflux (80–90°C) | |

| Reaction Time | 12–24 h |

Example Reaction:

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reacts with 4-bromoanisole to yield 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole with 70–85% efficiency .

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom activates the para position of the phenyl ring for nucleophilic aromatic substitution (SNAr).

Reaction Conditions:

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine | DMF, 80°C, 6 h | 62% | |

| Sodium methoxide | MeOH, reflux, 12 h | 45% |

Example Reaction:

Reaction with piperidine replaces the fluorine atom, producing 1-(4-piperidinophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C4/C5 positions, influenced by the electron-donating boronate group.

Observed Reactions:

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| HNO₃ (fuming) | Nitration at C5 | 38% | |

| Br₂ (FeBr₃ catalysis) | Bromination at C4 | 51% |

Boronate Ester Hydrolysis and Oxidation

The pinacol boronate group is hydrolyzed to a boronic acid under acidic or oxidative conditions.

Hydrolysis Conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (6 M) | THF/H₂O, 60°C, 4 h | Boronic acid derivative | |

| H₂O₂ (30%) | AcOH, rt, 2 h | Oxidized boronate |

Coordination Chemistry

The boron atom forms complexes with Lewis bases, enhancing catalytic or material science applications.

Example Complexation:

| Ligand | Application | Source |

|---|---|---|

| 1,10-Phenanthroline | Fluorescent sensor construction | |

| Triphenylphosphine | Catalyst for Heck reactions |

Comparative Reactivity with Analogues

The fluorophenyl and boronate groups synergistically modulate reactivity compared to related pyrazoles:

| Compound | Suzuki Coupling Rate (Relative) | SNAr Reactivity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-boronate-pyrazole | 1.0 (reference) | High |

| 1-Phenyl-3-boronate-pyrazole | 0.8 | Moderate |

| 1-(Chlorophenyl)-3-boronate-pyrazole | 1.2 | Very High |

Data adapted from.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the tetramethyl dioxaborolane moiety enhances the bioactivity of these compounds. Studies have shown that 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit specific cancer cell lines effectively. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives showed cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Research Finding : In a study focusing on inflammatory diseases, compounds with similar structures were found to significantly reduce inflammation markers in animal models .

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic semiconductors. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Case Study : Research conducted at a leading university demonstrated that incorporating this compound into polymer blends improved charge transport properties and device efficiency in OLED applications .

Sensors

Due to its boron-containing structure, this compound can be utilized in sensor technology. It has potential applications in detecting anions and small molecules due to its selective binding capabilities.

- Application Example : A recent study highlighted the use of boron-based sensors for detecting fluoride ions in water sources, showcasing the versatility of compounds like this compound .

Pesticide Development

The compound's structure suggests potential use as a lead compound in developing new agrochemicals. Its effectiveness against specific pests and pathogens could lead to innovative solutions for crop protection.

- Research Insight : A study reported that pyrazole-based compounds exhibited significant insecticidal activity against common agricultural pests .

Herbicide Activity

Additionally, research indicates that modifications of pyrazole structures can lead to effective herbicides. The incorporation of the dioxaborolane group may enhance selectivity and efficacy against unwanted plant species.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring can interact with enzymes and receptors, modulating their activity. The boronate ester can form reversible covalent bonds with biomolecules, influencing various biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-(4-Bromophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-(4-Methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable molecule in various applications.

Actividad Biológica

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 1373918-57-0

- Molecular Formula : C16H20BFN2O2

- Molecular Weight : 302.16 g/mol

- Purity : ≥95%

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance:

- A study evaluated various pyrazole derivatives for their antibacterial activity against pathogenic bacteria. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been extensively studied. In a comparative analysis:

- The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Results showed that it exhibited significant COX inhibition, surpassing some commonly used anti-inflammatory drugs .

Antitumor Activity

Pyrazole derivatives have also been investigated for their anticancer properties:

- In vitro studies revealed that this compound induced apoptosis in cancer cell lines through the activation of caspases . This suggests a mechanism by which the compound may exert its antitumor effects.

Study 1: Antibacterial Evaluation

A recent study focused on synthesizing and evaluating the antibacterial activity of various pyrazole derivatives. The synthesized compounds were tested against several bacterial strains using the microplate Alamar Blue assay. Among them:

- The derivative containing the 4-fluorophenyl group demonstrated superior activity against Gram-positive bacteria compared to controls .

Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanisms of pyrazole derivatives. The study found that:

- The compound significantly reduced inflammation markers in murine models of arthritis. It was shown to decrease levels of prostaglandin E2 (PGE2), a key mediator in inflammation .

Research Findings Summary Table

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)13-9-10-19(18-13)12-7-5-11(17)6-8-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEFCAAYOBGKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.